molecular formula C23H20N2O5 B15017548 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B15017548
M. Wt: 404.4 g/mol
InChI Key: WWOPPIJCJMXRMJ-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine and a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-nitroaniline in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the nitrogen and oxygen atoms, forming a stable complex. This complexation can enhance the compound’s biological activity, such as its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O5/c1-15-4-10-20(16(2)12-15)24-14-17-5-11-22(21(13-17)25(27)28)30-23(26)18-6-8-19(29-3)9-7-18/h4-14H,1-3H3

InChI Key

WWOPPIJCJMXRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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